molecular formula C32H30ClN2.H2O4P<br>C32H32ClN2O4P B12777545 (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate CAS No. 83968-91-6

(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate

Cat. No.: B12777545
CAS No.: 83968-91-6
M. Wt: 575.0 g/mol
InChI Key: WWUPEPSCKXSTIN-UHFFFAOYSA-M
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Description

(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate is a complex organic compound that features a unique structure combining indole, chlorophenyl, and cyclohexadienylidene groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate typically involves a multi-step process. The initial step often includes the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the cyclohexadienylidene structure and the addition of the diethylammonium dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and precise control of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate involves its interaction with various molecular targets and pathways. The indole and chlorophenyl groups play a crucial role in its biological activity, potentially interacting with cellular receptors and enzymes. The compound may exert its effects through the modulation of oxidative stress and inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride
  • (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium trichlorozincate

Uniqueness

The uniqueness of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphate group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

83968-91-6

Molecular Formula

C32H30ClN2.H2O4P
C32H32ClN2O4P

Molecular Weight

575.0 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)-(1-methyl-2-phenylindol-1-ium-3-ylidene)methyl]-N,N-diethylaniline;dihydrogen phosphate

InChI

InChI=1S/C32H30ClN2.H3O4P/c1-4-35(5-2)25-21-19-23(20-22-25)30(26-15-9-11-17-28(26)33)31-27-16-10-12-18-29(27)34(3)32(31)24-13-7-6-8-14-24;1-5(2,3)4/h6-22H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

WWUPEPSCKXSTIN-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)/C5=CC=CC=C5Cl.OP(=O)(O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C5=CC=CC=C5Cl.OP(=O)(O)[O-]

Origin of Product

United States

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